2-(4-Fluorophenyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-(4-Fluorophenyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of a fluorophenyl group and two methoxy groups attached to the indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3,4-dimethoxyphenylacetic acid.
Condensation Reaction: The first step involves a condensation reaction between 4-fluorobenzaldehyde and 3,4-dimethoxyphenylacetic acid in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the indenone core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-6-methyl-3,4-dihydro-1H-inden-1-one
- 2-(4-Fluorophenyl)-5-methoxy-2,3-dihydro-1H-inden-1-one
Uniqueness
2-(4-Fluorophenyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorophenyl and dimethoxy groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups enhances its reactivity and interaction with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
85524-83-0 |
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Molecular Formula |
C17H15FO3 |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C17H15FO3/c1-20-15-8-11-7-13(10-3-5-12(18)6-4-10)17(19)14(11)9-16(15)21-2/h3-6,8-9,13H,7H2,1-2H3 |
InChI Key |
MJEKLDFOGHSBTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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